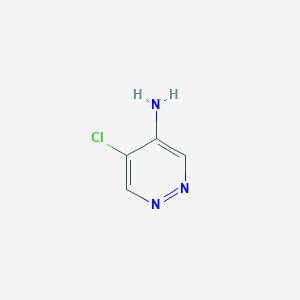

5-Chloropyridazin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloropyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-3-1-7-8-2-4(3)6/h1-2H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCAFBOLEPKKCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514741 | |

| Record name | 5-Chloropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53180-92-0 | |

| Record name | 5-Chloropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropyridazin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloropyridazin-4-amine (CAS: 29049-45-4): A Core Scaffold in Modern Medicinal Chemistry

This guide provides a comprehensive technical overview of 5-Chloropyridazin-4-amine, a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and its significant role as a building block for potent therapeutic agents, supported by detailed experimental protocols and mechanistic insights.

Core Molecular Profile and Physicochemical Properties

This compound, also known by its synonym 6-Chloropyridazin-4-amine, is a foundational scaffold in heterocyclic chemistry. Its structure, featuring a pyridazine ring substituted with a reactive chlorine atom and an amino group, provides two key points for chemical modification, making it a versatile precursor in multi-step syntheses.

The pyridazine core, an electron-deficient aromatic system due to the presence of two adjacent nitrogen atoms, activates the chlorine atom at position 5 for nucleophilic substitution. Simultaneously, the amino group at position 4 can undergo a wide range of functionalization reactions, enabling the construction of diverse molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 29049-45-4 | [1] |

| Molecular Formula | C₄H₄ClN₃ | [1] |

| Molecular Weight | 129.55 g/mol | [1] |

| Appearance | Light yellow to light brown solid | [2] |

| Melting Point | 153-154 °C | [2] |

| Boiling Point (Predicted) | 368.3 ± 22.0 °C | [2] |

| pKa (Predicted) | 4.55 ± 0.10 | [2] |

| Storage Conditions | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon) | [2] |

Synthesis and Manufacturing

The most common and scalable synthesis of this compound involves the regioselective amination of a dichloropyridazine precursor. This approach is favored for its reliability and good yields.

Synthetic Pathway: Amination of 3,5-Dichloropyridazine

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction where ammonia selectively displaces the chlorine atom at the 5-position of 3,5-dichloropyridazine. The electron-withdrawing nature of the pyridazine ring nitrogens facilitates this attack.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[2][3]

Materials:

-

3,5-Dichloropyridazine (1.0 eq.)

-

Ammonia solution (e.g., 28-30% in water or as a saturated solution in an organic solvent)

-

1,4-Dioxane

-

25 mL round-bottom flask

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

To a 25 mL round-bottom flask, add 3,5-dichloropyridazine (e.g., 1.0 g, 6.71 mmol).

-

Add 1,4-dioxane (e.g., 2 mL) and a concentrated ammonia solution (e.g., 8 mL).

-

Seal the flask and stir the reaction mixture at 100 °C overnight. Causality: Heating is necessary to overcome the activation energy for the SNAr reaction. Dioxane acts as a co-solvent to improve the solubility of the starting material.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.

-

Collect the solid product by filtration and wash with a small amount of cold water or an appropriate solvent to remove impurities.

-

Dry the resulting brown solid under vacuum to yield this compound (Typical yield: ~62%).[2][3]

-

Self-Validation: The product identity and purity should be confirmed by LC-MS, observing the expected molecular ion peak at m/z = 130 [M+H]⁺, and by melting point analysis.[2][3]

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a powerful intermediate. The chlorine atom is an excellent leaving group for cross-coupling reactions, while the amino group can be functionalized or used as a directing group.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond is the primary site for building molecular complexity. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations are cornerstones of modern drug discovery and are highly effective with this substrate.

Caption: Key cross-coupling reactions of this compound.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for the C-C bond-forming reaction between this compound and an arylboronic acid.[4]

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2 - 1.5 eq.)

-

Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., Potassium carbonate, K₂CO₃, 2.0 eq.)

-

Degassed solvent (e.g., 4:1 mixture of 1,4-dioxane and water)

-

Schlenk flask or microwave vial

Procedure:

-

In a Schlenk flask, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. Causality: The Pd(0) active catalyst is oxygen-sensitive, requiring an inert atmosphere to prevent degradation and ensure catalytic activity.

-

Add the degassed solvent mixture via syringe.

-

Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Self-Validation: Purify the crude product by flash column chromatography. Characterize the final product using NMR and Mass Spectrometry to confirm the formation of the desired 5-aryl-pyridazin-4-amine.

Application in Drug Discovery: A Scaffold for Kinase and PARP Inhibitors

The pyridazine scaffold is a bioisostere for other aromatic systems and is prevalent in many biologically active molecules. This compound is a key starting material for several classes of therapeutic agents, particularly in oncology.

Kinase Inhibitors

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The 4,5-disubstituted pyridazine core derived from this compound serves as an effective "hinge-binding" motif, anchoring inhibitors into the ATP-binding site of kinases like ALK5 (TGF-βR1).[5]

Caption: Mechanism of action for pyridazine-based kinase inhibitors.

PARP-1 Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair. In cancers with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP-1 leads to synthetic lethality and cancer cell death. Chloropyridazine-based molecules have been designed as potent PARP-1 inhibitors, mimicking the nicotinamide portion of the NAD+ substrate and occupying the enzyme's active site.[2][6] The synthesis of these complex molecules often starts with the functionalization of a chloropyridazine core, highlighting the importance of intermediates like this compound.[6]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound.

Table 2: Expected Analytical Data

| Technique | Expected Features |

| ¹H NMR | Two distinct signals in the aromatic region for the two pyridazine ring protons. A broad singlet for the -NH₂ protons, which is exchangeable with D₂O. The chemical shifts will be influenced by the solvent (e.g., DMSO-d₆, CDCl₃). |

| ¹³C NMR | Four distinct signals corresponding to the four carbon atoms of the pyridazine ring. The carbons attached to the nitrogen and chlorine atoms will be significantly shifted. |

| FT-IR (KBr or ATR) | Characteristic N-H stretching bands for the primary amine (typically two bands in the 3200-3400 cm⁻¹ region). C=N and C=C stretching vibrations for the aromatic ring in the 1400-1600 cm⁻¹ region. A C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ region. |

| Mass Spectrometry (EI/ESI) | A molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom. For ESI, an [M+H]⁺ peak at m/z 130. |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures: Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

Conclusion

This compound (CAS 29049-45-4) is more than a simple chemical intermediate; it is a strategic building block that enables access to complex and biologically potent molecules. Its well-defined reactivity, particularly in modern palladium-catalyzed cross-coupling reactions, allows for the systematic and efficient construction of compound libraries targeting critical disease pathways. This guide has provided the core technical knowledge, from synthesis to application, empowering researchers to confidently and effectively utilize this versatile scaffold in the pursuit of novel therapeutics.

References

-

PubChem. 5-Amino-3-chloro-pyridazine | C4H4ClN3 | CID 14099144. Available from: [Link]

-

El-Sayed, M. A. A., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry. Available from: [Link]

- Sarma, B. K., et al. (2015). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research.

- Nowicka-Zuchowska, A., & Wojcicka, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry.

- Patel, K. D., et al. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

-

Piaz, F., et al. (2024). Design and Synthesis of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

Sources

- 1. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

6-Chloropyridazin-4-amine physical properties

An In-depth Technical Guide to the Physical Properties of 6-Chloropyridazin-4-amine

Introduction

6-Chloropyridazin-4-amine (CAS: 29049-45-4) is a substituted pyridazine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The specific arrangement of the chloro and amine functionalities on the pyridazine core imparts unique electronic and steric properties, making it a key intermediate in the synthesis of a diverse range of biologically active molecules. For researchers in drug development, a comprehensive understanding of the physical properties of this compound is not merely academic; it is a prerequisite for robust process development, formulation, quality control, and ultimately, the successful translation of a chemical entity into a therapeutic agent.

This guide provides a detailed examination of the core physical and spectroscopic properties of 6-Chloropyridazin-4-amine. Moving beyond a simple recitation of data, we will delve into the causality behind the experimental methodologies used for their determination. Each protocol is presented as a self-validating system, designed to ensure accuracy and reproducibility in the laboratory setting.

Compound Identity and Core Characteristics

The foundational step in characterizing any chemical substance is to confirm its identity and basic properties. These data serve as the primary reference for material handling, stoichiometry calculations, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 29049-45-4 | [1] |

| Molecular Formula | C₄H₄ClN₃ | [1] |

| Molecular Weight | 129.55 g/mol | [1] |

| Appearance | Light yellow to light brown solid | [1] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [1] |

Thermodynamic Properties: Melting and Boiling Points

Thermodynamic properties such as the melting and boiling points are critical indicators of a compound's purity and thermal stability.

Melting Point

The melting point is one of the most reliable and accessible indicators of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities will depress and broaden the melting range.[2]

-

Experimentally Determined Value: 153–154 °C[1]

The determination of a melting point is a foundational technique that relies on precise temperature control and careful observation. The choice of a digital melting point apparatus (e.g., Mel-Temp) is recommended for its safety and controlled heating rates.[3]

-

Sample Preparation: Finely powder a small amount of dry 6-Chloropyridazin-4-amine. Tightly pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[4]

-

Instrument Setup: Place the packed capillary tube into the heating block of the apparatus.

-

Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting temperature. This initial run helps define the temperature range for the subsequent, more accurate measurements.

-

Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat the block rapidly to about 10-15°C below the approximate melting point found in the previous step.

-

Controlled Heating: Decrease the heating rate to 1–2 °C per minute. A slow, uniform heating rate is critical for achieving an accurate measurement.[2]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁–T₂. For a pure sample, this range should be narrow.

-

Validation: Repeat the measurement with a fresh sample to ensure reproducibility. Consistent values across two or more careful determinations validate the result.[3]

Boiling Point

-

Predicted Value: 368.3 ± 22.0 °C[1]

Expert Insight: This value is a computational prediction. Experimentally determining the boiling point of a high-melting solid like 6-Chloropyridazin-4-amine is often impractical as such compounds may decompose at temperatures below their boiling point at atmospheric pressure. Therefore, predicted values serve as useful estimates for assessing thermal stability.

Physicochemical Properties: Solubility and Acidity

Solubility and pKa are fundamental properties that govern a compound's behavior in both chemical reactions and biological systems. They are critical for designing purification methods, selecting appropriate reaction solvents, and predicting absorption and distribution in vivo.

Solubility

As of this guide's compilation, comprehensive quantitative solubility data for 6-Chloropyridazin-4-amine in a range of common solvents is not widely available in public literature. While a detailed study exists for its isomer, 6-chloropyridazin-3-amine, which shows increasing solubility with temperature in solvents like methanol, ethanol, and acetone, direct data for the 4-amine isomer must be determined experimentally.[4][5]

The following protocol outlines a reliable gravimetric method for determining solubility. For higher accuracy, especially with sparingly soluble compounds, a chromatographic or spectroscopic method is recommended.[6]

-

Preparation of Saturated Solution: Add an excess amount of 6-Chloropyridazin-4-amine to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent (e.g., water, ethanol, DMSO). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: Allow the vial to stand undisturbed at the set temperature until the excess solid has settled.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter (e.g., 0.45 µm PTFE) to prevent any solid particles from being transferred.

-

Gravimetric Analysis:

-

Transfer the filtered solution to a pre-weighed, dry vial.

-

Completely remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point.

-

Weigh the vial containing the dried residue. The mass of the dissolved solid can be calculated by difference.

-

-

Calculation: Express the solubility in appropriate units, such as mg/mL or g/100 mL.

pKa

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH. This is particularly important in drug development for understanding absorption, distribution, metabolism, and excretion (ADME) properties.

-

Predicted Value: 4.55 ± 0.10[1]

Expert Insight: This predicted pKa suggests that the pyridazinamine moiety is a weak base. At physiological pH (~7.4), the compound will exist predominantly in its neutral, un-ionized form. This has significant implications for its ability to cross cellular membranes. Experimental verification of the pKa via potentiometric titration or UV-spectrophotometry is highly recommended for any lead compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution.[7]

Expected ¹H NMR Characteristics (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons: Two signals are expected for the protons on the pyridazine ring. They would likely appear as doublets in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts influenced by the electron-withdrawing chloro group and the electron-donating amino group.

-

Amine Protons: A broad singlet corresponding to the two protons of the -NH₂ group. Its chemical shift can be variable and its signal may exchange with D₂O.

Expected ¹³C NMR Characteristics:

-

Four distinct signals are expected for the four carbon atoms of the pyridazine ring. The chemical shifts will be indicative of their electronic environment, with carbons attached to heteroatoms (N, Cl) being significantly shifted.

-

Sample Preparation: Dissolve 10-20 mg of 6-Chloropyridazin-4-amine in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Record ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D pulse sequences are typically sufficient for initial characterization.

-

Structural Elucidation: For unambiguous assignment of signals, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be employed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Expected Characteristic Absorption Bands:

-

N-H Stretching: Two distinct, sharp peaks in the range of 3200-3500 cm⁻¹ are characteristic of a primary amine (-NH₂).[8]

-

Aromatic C-H Stretching: Signals typically appear just above 3000 cm⁻¹.

-

C=C and C=N Ring Stretching: Strong absorptions in the 1400-1600 cm⁻¹ region are expected for the pyridazine ring.

-

N-H Bending: A bending (scissoring) vibration for the primary amine typically appears around 1600 cm⁻¹.[8]

-

C-Cl Stretching: A signal in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond.

-

Sample Preparation: Mix 1-2 mg of 6-Chloropyridazin-4-amine with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum should be recorded and automatically subtracted.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition.

Expected Mass Spectrum Characteristics (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl:~75%, ³⁷Cl:~25%), two peaks will be present: one for the molecule containing ³⁵Cl at m/z 129, and another, approximately one-third the intensity, for the molecule containing ³⁷Cl at m/z 131. This 3:1 isotopic pattern is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation: Common fragmentation pathways may include the loss of chlorine (M-35), loss of HCN, or cleavage of the pyridazine ring.

-

Sample Introduction: Introduce a dilute solution of the compound into the ion source, or use a direct insertion probe for a solid sample.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate positively charged ions.[7]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peaks and characteristic fragment ions.

Conclusion

This guide has detailed the key physical properties of 6-Chloropyridazin-4-amine and provided the standardized, field-proven protocols necessary for their experimental determination. While some properties like boiling point and pKa are currently based on prediction, the methodologies outlined herein provide a clear path for their empirical validation. For the research scientist, rigorous adherence to these analytical principles is paramount. It ensures data integrity, facilitates scalable synthesis and purification, and builds the solid foundation of physicochemical understanding required for successful drug development.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Retrieved from [Link]

-

ResearchGate. (2012). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

-

Symax Laboratories. (n.d.). 6-Chloropyridazin-4-amine, CAS NO:29049-45-4. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

-

PubChem. (n.d.). N1-(6-Chloropyridazin-3-yl)benzene-1,4-diamine. Retrieved from [Link]

-

ACS Publications. (2012). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]

Sources

- 1. 6-Chloropyridazin-4-amine , 98% , 29049-45-4 - CookeChem [cookechem.com]

- 2. 5-AMINO-3-CHLOROPYRIDAZINE | 29049-45-4 [chemicalbook.com]

- 3. 6-chloropyridazin-4-amine - CAS:29049-45-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

5-Chloropyridazin-4-amine molecular weight and formula

An In-Depth Technical Guide to 6-Chloropyridazin-4-amine for Advanced Research Applications

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of 6-Chloropyridazin-4-amine (CAS: 29049-45-4), a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug discovery. This molecule serves as a critical building block for the synthesis of a wide array of pharmacologically active compounds, owing to its unique electronic properties and versatile reactive sites. We will delve into its fundamental physicochemical properties, provide validated, step-by-step protocols for its synthesis and purification, and detail robust analytical methods for quality control. The causality behind experimental choices is explained to empower researchers not just to replicate, but to understand and adapt these methodologies for their specific research contexts.

Compound Identification and Physicochemical Properties

Nomenclature, Synonyms, and Structure

Clarity in nomenclature is paramount for reproducible science. The compound of interest is most accurately identified by its IUPAC name, 6-Chloropyridazin-4-amine . However, it is frequently cited in chemical literature and commercial catalogs under various synonyms, including 5-Amino-3-chloropyridazine. This ambiguity arises from different starting points for numbering the pyridazine ring. For the purpose of this guide and to align with major chemical databases like PubChem, we will use the IUPAC nomenclature and the primary CAS Number 29049-45-4.

-

IUPAC Name: 6-chloropyridazin-4-amine[1]

-

Common Synonyms: 5-Amino-3-chloropyridazine, 4-Amino-6-chloropyridazine[1][2]

The 2D chemical structure is presented below: Image of the 2D structure of 6-Chloropyridazin-4-amine

Core Physicochemical Data

A thorough understanding of a compound's physical properties is the foundation for its successful application in synthesis and formulation. The key data for 6-Chloropyridazin-4-amine are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄ClN₃ | [1][2][3][4] |

| Molecular Weight | 129.55 g/mol | [1][2][4] |

| Appearance | Light yellow to light brown solid | [2][5] |

| Melting Point | 153-154 °C | [2][5] |

| Boiling Point | 368.3 ± 22.0 °C (Predicted) | [2][5] |

| Density | 1.437 g/cm³ (Predicted) | [2][5] |

| Storage Conditions | Store at 2–8 °C under inert gas (Nitrogen or Argon) | [2][5] |

Strategic Importance in Medicinal Chemistry

The utility of 6-Chloropyridazin-4-amine extends far beyond its basic chemical identity; it represents a strategic scaffold in the design of novel therapeutics. Halogenated heterocycles are a cornerstone of modern drug discovery, with chlorine atoms often enhancing metabolic stability, improving membrane permeability, or providing a key interaction point with a biological target.[6] The aminopyridine moiety is also a privileged structure, present in numerous approved drugs, where it often acts as a hydrogen bond donor/acceptor or a basic center for salt formation.[7]

The subject molecule combines these features, making it a versatile intermediate.[2] The amino group can be readily functionalized through acylation, alkylation, or used in coupling reactions, while the chlorine atom is susceptible to nucleophilic aromatic substitution. This dual reactivity allows for the systematic and divergent synthesis of compound libraries, accelerating the hit-to-lead optimization process in drug development programs targeting a range of diseases, from cancer to infectious agents.[6][8][9]

Synthesis Protocol: A Validated Approach

The following protocol describes a reliable synthesis of 6-Chloropyridazin-4-amine from 3,5-Dichloropyridazine, adapted from patent literature.[2][10]

Principle of the Reaction

The synthesis proceeds via a regioselective nucleophilic aromatic substitution (SNAr). The pyridazine ring is electron-deficient, which facilitates attack by nucleophiles. Ammonia acts as the nucleophile, displacing one of the chlorine atoms. The regioselectivity (substitution at C4 rather than C6) is governed by the electronic effects of the ring nitrogen atoms, which stabilize the Meisenheimer intermediate formed during the nucleophilic attack.

Detailed Experimental Protocol

Materials and Reagents:

-

3,5-Dichloropyridazine (1.0 eq.)

-

Ammonia (aqueous or gas) in 1,4-Dioxane (solvent)

-

25 mL Round-bottom flask or pressure vessel

-

Magnetic stirrer and heating mantle/oil bath

-

Filtration apparatus (Büchner funnel, filter paper)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 25 mL round-bottom flask, combine 3,5-dichloropyridazine (e.g., 1.0 g, 6.71 mmol, 1.0 equiv), 1,4-dioxane (2 mL), and aqueous ammonia (8 mL).[10]

-

Scientist's Note: The use of a sealed pressure vessel is recommended to maintain the concentration of ammonia and prevent its evaporation at elevated temperatures, thereby driving the reaction to completion.

-

-

Reaction Execution: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.[10]

-

Monitoring: Allow the reaction to proceed overnight (approximately 12-16 hours). Progress can be monitored by thin-layer chromatography (TLC) or LC-MS by sampling the reaction mixture, observing the consumption of the starting material.

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, a solid precipitate should be present.

-

Collect the resulting solid by vacuum filtration.[10]

-

Wash the solid with a small amount of cold water or an appropriate solvent to remove residual impurities.

-

Drying: Dry the collected solid under vacuum to yield 6-chloro-4-aminopyridazine as a brown or light yellow solid. A typical reported yield is around 62%.[10]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 6-Chloropyridazin-4-amine.

Purification and Quality Control

For applications in drug discovery, achieving high purity is non-negotiable. The crude product from the synthesis must be purified to remove unreacted starting materials and potential side-products.

Protocol: Purification by Recrystallization

Principle: Recrystallization exploits differences in solubility between the desired compound and impurities at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature.

Procedure:

-

Solvent Selection: Choose an appropriate solvent or solvent system (e.g., ethanol/water, isopropanol). The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves completely.

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

-

Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath. Crystals of the purified compound should form.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

-

Drying: Dry the purified crystals in a vacuum oven.

Protocol: Quality Control by LC-MS Analysis

Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that separates compounds based on their physicochemical properties (e.g., polarity) and then detects them based on their mass-to-charge ratio (m/z). It provides definitive confirmation of identity and a quantitative measure of purity.

LC-MS Conditions (General Method):

-

LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start with 5% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Mass Spectrometer: Electrospray Ionization (ESI) in positive mode.

-

Detection: Monitor for the protonated molecule [M+H]⁺. For 6-Chloropyridazin-4-amine, the expected m/z is approximately 130.0.[10]

Sample Preparation:

-

Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or DMSO) at 1 mg/mL.

-

Dilute the stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition (e.g., 95% A, 5% B).

-

Inject 1-5 µL of the diluted sample into the LC-MS system.

-

Analysis: The identity is confirmed by the mass spectrum showing a peak at the correct m/z. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Purification and QC Workflow Diagram

Caption: Workflow for the purification and quality control of 6-Chloropyridazin-4-amine.

Handling and Safety

As a laboratory chemical, 6-Chloropyridazin-4-amine must be handled with appropriate care. Based on aggregated GHS data, the compound presents several hazards.

-

Hazard Statements:

-

Precautionary Statements:

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. All work should be conducted in a well-ventilated fume hood.

References

-

5-Chloropyridazin-4-amine . AbacipharmTech. [Link]

-

5-Amino-3-chloro-pyridazine . PubChem, National Center for Biotechnology Information. [Link]

-

5-Amino-4-chloropyridazin-3(2H)-one . PubChem, National Center for Biotechnology Information. [Link]

-

5-Amino-4-chloropyrimidine . PubChem, National Center for Biotechnology Information. [Link]

-

5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine . MDPI. [Link]

- Process for preparing 2-amino-5-chloropyridine.

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases . PMC, National Center for Biotechnology Information. [Link]

-

In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study . ResearchGate. [Link]

-

Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt . ResearchGate. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed, National Center for Biotechnology Information. [Link]

- The purification process of 4 amino-antipyrines.

-

The reaction of 4-chloropyridine with some amines . ResearchGate. [Link]

-

4-Amino-3,5-dichloropyridine . PMC, National Center for Biotechnology Information. [Link]

- A kind of method and its purification process that aminopyridine is prepared by picoline.

-

Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors . PubMed, National Center for Biotechnology Information. [Link]

-

Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies . MDPI. [Link]

Sources

- 1. 5-Amino-3-chloro-pyridazine | C4H4ClN3 | CID 14099144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-AMINO-3-CHLOROPYRIDAZINE | 29049-45-4 [chemicalbook.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. This compound – Biotuva Life Sciences [biotuva.com]

- 5. 5-AMINO-3-CHLOROPYRIDAZINE | 29049-45-4 [amp.chemicalbook.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-AMINO-3-CHLOROPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to 5-Chloropyridazin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth analysis of 5-Chloropyridazin-4-amine, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical research sectors. We will explore its fundamental chemical properties, outline a robust synthetic pathway based on established chemical principles, and discuss its strategic importance as a scaffold in modern medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Core Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is systematically identified by the CAS Registry Number 53180-92-0.[1][2] While named this compound, it is also commonly referred to by its synonym, 4-Amino-5-chloropyridazine.[2]

The molecule's structure features a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts a unique electronic profile, characterized by a high dipole moment and the capacity for dual hydrogen bonding, which can be pivotal in drug-target interactions.[3] The presence of a chlorine atom and an amine group provides two orthogonal reactive handles for further synthetic elaboration.

Caption: Proposed synthesis scheme for this compound.

Field-Proven Experimental Protocol (Adapted)

This protocol is adapted from the established synthesis of related aminodichloropyridazines and represents a validated methodology for this class of transformation. [4] Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

-

4,5-Dichloropyridazine (1.0 eq)

-

Anhydrous Ethanol

-

Ammonia Gas (NH₃)

-

Chloroform (for extraction/dissolution)

-

Deionized Water (for recrystallization)

Procedure:

-

Reactor Preparation: In a fume hood, prepare a solution of anhydrous ethanol saturated with ammonia gas. This is achieved by bubbling dry ammonia gas through the ethanol at 0°C until saturation is reached.

-

Reaction Setup: Place the ammoniacal ethanol solution and 4,5-dichloropyridazine (1.0 eq) into a high-pressure sealed reaction tube or autoclave.

-

Causality Insight: The use of a sealed vessel is critical to maintain the concentration of the volatile ammonia reactant and to allow the reaction to be heated safely above the solvent's boiling point, thereby increasing the reaction rate. The SNAr reaction on the π-deficient pyridazine ring requires energy to overcome the activation barrier.

-

-

Reaction Execution: Heat the sealed reaction mixture to 120-130°C for approximately 5-8 hours with stirring. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by sampling the reaction mixture (after cooling).

-

Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the ethanol and excess ammonia.

-

Initial Purification: Dissolve the resulting residue in a suitable organic solvent like chloroform and heat to reflux for 20 minutes to ensure all soluble material is dissolved. Allow the solution to cool.

-

Isolation & Final Purification: The product, this compound, is expected to be a solid. If a precipitate forms upon cooling, it can be collected by filtration. Further purification is achieved by recrystallization from water or a suitable solvent system (e.g., ethanol/water) to yield the final product.

-

Self-Validation: The identity and purity of the final product must be confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to validate the outcome of the synthesis.

-

Caption: Experimental workflow for synthesis and validation.

Strategic Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile chemical scaffold. The pyridazine core is considered a "privileged scaffold" in drug discovery, meaning it is a structural framework that is recurrently found in potent, biologically active molecules. [5][6][7] The strategic importance of this molecule is twofold:

-

Bioisosteric Replacement: The pyridazine ring can serve as a bioisostere for other aromatic systems, like a phenyl ring. Its inherent polarity and hydrogen-bonding capacity can improve pharmacokinetic properties such as solubility while offering unique interactions with biological targets. [3]2. Functional Handles for Derivatization: The amino (-NH₂) and chloro (-Cl) groups are ideal functional groups for building molecular complexity. The amine can readily form amides or be used in reductive amination, while the chlorine atom is a prime site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. This allows for the systematic exploration of the chemical space around the pyridazine core to optimize drug-like properties.

Pyridazine-containing compounds have been successfully developed as potent anticancer agents, kinase inhibitors (including PARP-1 inhibitors), and treatments for a wide range of other diseases. [6][8]this compound is therefore a valuable starting material for generating libraries of novel compounds aimed at these and other therapeutic targets.

Caption: Role as a scaffold for creating diverse drug candidates.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound. Researchers should always consult the latest Safety Data Sheet (SDS) provided by the supplier before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Hazards: The compound is generally classified as harmful if swallowed. It may cause skin, eye, and respiratory irritation.

-

First Aid:

-

In case of skin contact: Wash off immediately with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep under an inert atmosphere (e.g., nitrogen or argon) as recommended. [2]

References

- A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. (2022). Research Journal of Pharmacy and Technology. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2022/Volume%2015,%20Issue%208/RJPFT_2022_15_8_3711.html]

- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024). Bioorganic & Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/39094250/]

- The pyridazine heterocycle in molecular recognition and drug discovery. (2023). Medicinal Chemistry Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10315053/]

- “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (2015). Journal of Biosciences and Medicines. [URL: https://www.scirp.

- A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2023). International Journal of Creative Research Thoughts. [URL: https://ijcrt.org/papers/IJCRT2302386.pdf]

- Synthesis of 4-amino-3,5-dichloropyridazine. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-4-amino-3-5-dichloropyridazine/]

- General procedure for the synthesis of 6-chloro-4-amino pyridazine from 3,5-dichloropyridazine. ChemicalBook. [URL: https://www.chemicalbook.

- US Patent US11046656B2 - Process for preparing 4-amino-pyridazines. Google Patents. [URL: https://patents.google.

- How to prepare 5-AMINO-3-CHLOROPYRIDAZINE? Guidechem. [URL: https://www.guidechem.com/news/376263.html]

- General procedure for the synthesis of 4-aminopyridazine from 3,6-dichloropyridazin-4-amine. ChemicalBook. [URL: https://www.chemicalbook.

- WO2016180833A1 - Process for preparing 4-amino-pyridazines. Google Patents. [URL: https://patents.google.

- Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (2023). RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10080183/]

- A simple synthesis of aminopyridines: use of amides as amine source. (2008). Journal of the Brazilian Chemical Society. [URL: https://www.scielo.br/j/jbchs/a/gQzKkM5qN4yv3Z5HkS8gWLy/?lang=en]

- This compound. AbacipharmTech. [URL: https://www.abacipharmtech.com/product/5-chloropyridazin-4-amine-cas-53180-92-0.html]

- 5-AMINO-4-CHLOROPYRIDAZINE. Chongqing Chemdad Co. [URL: https://www.chemdad.com/product-5-amino-4-chloropyridazine-53180-92-0.html]

- This compound. Biosynth. [URL: https://www.biosynth.com/p/DCA18092/5-chloropyridazin-4-amine]

Sources

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. 5-AMINO-4-CHLOROPYRIDAZINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. jpsbr.org [jpsbr.org]

- 6. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijcrt.org [ijcrt.org]

- 8. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloropyridazin-4-amine structure and SMILES notation

An In-Depth Technical Guide to 5-Chloropyridazin-4-amine: Structure, Properties, and Applications in Chemical Synthesis

Executive Summary

This compound is a substituted pyridazine, a class of nitrogen-containing heterocyclic compounds that serve as crucial scaffolds in modern medicinal chemistry and materials science. Its unique arrangement of an amine group and a reactive chlorine atom on an electron-deficient pyridazine ring makes it a versatile building block for the synthesis of more complex, high-value molecules. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. It covers the compound's precise chemical identity, including its structure and SMILES notation, physicochemical properties, a representative synthesis protocol, and its applications as a key intermediate in the development of targeted therapeutics.

The Pyridazine Core: A Privileged Scaffold in Medicinal Chemistry

Nitrogen-containing heterocycles are foundational structural motifs in a vast majority of pharmaceuticals. Their ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, and to modulate physicochemical properties like solubility and metabolic stability, makes them indispensable in drug design. The pyridazine ring, a six-membered aromatic ring containing two adjacent nitrogen atoms, is of particular interest. The electron-withdrawing nature of the two nitrogen atoms renders the carbon atoms of the ring electron-deficient, making them susceptible to nucleophilic substitution reactions—a key feature for synthetic diversification. This compound exemplifies this, offering two distinct points for chemical modification, enabling its use as a versatile starting material for creating libraries of novel compounds for biological screening.[1]

Unambiguous Chemical Identification

Precise identification is paramount in chemical research to ensure reproducibility and accuracy. The nomenclature of substituted pyridazines can sometimes be ambiguous due to different possible numbering schemes of the ring atoms. This compound is structurally distinct from its isomer, 6-Chloropyridazin-4-amine (also known as 5-Amino-3-chloropyridazine). This guide focuses specifically on the former. The definitive identifiers for this compound are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem |

| CAS Number | 53180-92-0 | Biosynth |

| Molecular Formula | C₄H₄ClN₃ | [2][3] |

| Molecular Weight | 129.55 g/mol | [4] |

| Canonical SMILES | C1=C(C(=CN=N1)Cl)N | [2][3] |

| InChI | InChI=1S/C4H4ClN3/c5-3-1-7-8-2-4(3)6/h1-2H,(H2,6,7) | [3] |

| InChIKey | YUCAFBOLEPKKCB-UHFFFAOYSA-N |[2][3] |

Molecular Structure

The structure consists of a pyridazine ring where the carbon at position 4 is substituted with an amine group (-NH₂) and the adjacent carbon at position 5 is substituted with a chlorine atom (-Cl).

The SMILES Notation: A Linear Representation

The Simplified Molecular-Input Line-Entry System (SMILES) provides a machine-readable, linear string representation of a molecule's structure. For this compound, the canonical SMILES string is C1=C(C(=CN=N1)Cl)N.[2][3]

This notation can be deconstructed to understand the molecular graph:

-

C1...N1 defines a cyclic structure, with the atoms numbered sequentially.

-

=C, CN, =N describe the single and double bonds within the pyridazine ring.

-

Parentheses () denote branching from the main ring structure.

-

C(N) indicates a carbon atom bonded to a nitrogen atom (the amine group).

-

C(Cl) indicates a carbon atom bonded to a chlorine atom.

Physicochemical and Spectroscopic Properties

Understanding the physicochemical properties of a chemical intermediate is crucial for designing synthetic routes, purification strategies, and for predicting its behavior in biological systems. While comprehensive experimental data for this compound is sparse, data for its close isomer, 6-Chloropyridazin-4-amine, provides valuable insights.

Table 2: Physicochemical Properties of 6-Chloropyridazin-4-amine (Isomer)

| Property | Value | Source |

|---|---|---|

| Appearance | Light yellow to light brown solid | [5][6] |

| Melting Point | 153-154 °C | [5][6][7] |

| Boiling Point | 368.3±22.0 °C (Predicted) | [5] |

| Density | 1.437 g/cm³ (Predicted) | [5][7] |

| pKa | 4.55±0.10 (Predicted) | [5] |

| Storage | Store at 2–8 °C under inert gas |[5][6] |

Synthesis and Reactivity

Principles of Synthesis

The synthesis of substituted aminopyridazines often relies on nucleophilic aromatic substitution (SₙAr) on a di- or poly-halogenated pyridazine precursor. The electron-deficient nature of the pyridazine ring facilitates the displacement of a halide (like chloride) by a nucleophile (like ammonia or an amine). The regioselectivity of the reaction—which chlorine atom is replaced—is governed by the electronic and steric environment of the reaction sites.

Representative Experimental Protocol: Synthesis of 6-Chloropyridazin-4-amine

While a specific protocol for this compound is not detailed in the provided sources, a well-documented procedure for its isomer, 6-Chloropyridazin-4-amine, from 3,5-dichloropyridazine demonstrates the core chemical principles.[8] This reaction highlights the selective amination of a dichlorinated heterocycle.

Disclaimer: The following protocol describes the synthesis of the isomer 6-Chloropyridazin-4-amine (CAS 29049-45-4) and is presented for illustrative purposes.[8]

-

Step 1: Reaction Setup

-

To a 25 mL round-bottom flask, add 3,5-dichloropyridazine (1.0 g, 6.71 mmol, 1.0 eq.).

-

Add dioxane (2 mL) as a co-solvent to aid solubility.

-

Add a solution of ammonia (8 mL). The use of ammonia as the nucleophile is fundamental to introducing the amino group.

-

-

Step 2: Reaction Execution

-

Seal the flask and stir the reaction mixture at 100 °C overnight. The elevated temperature is necessary to overcome the activation energy for the SₙAr reaction.

-

-

Step 3: Product Isolation and Workup

-

Upon cooling, the product typically precipitates out of the solution as a solid.

-

Collect the resulting solid by filtration.

-

Wash the solid with a suitable solvent (e.g., cold water or an organic solvent in which the product is poorly soluble) to remove residual starting materials and inorganic salts.

-

-

Step 4: Characterization

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its utility as a versatile chemical intermediate. The presence of both a nucleophilic amino group and an electrophilic carbon-chlorine bond provides synthetic handles for a wide array of subsequent chemical transformations.

-

Scaffold for Kinase Inhibitors: The aminopyrimidine and aminopyridazine cores are prevalent in the design of protein kinase inhibitors, a major class of anti-cancer drugs.[9] The amino group can act as a key hydrogen bond donor, anchoring the molecule into the ATP-binding site of a target kinase, while the rest of the molecule can be elaborated from the chloro-position to achieve potency and selectivity.

-

Building Block for Bioactive Molecules: As a heterocyclic building block, it is used in the synthesis of compounds targeting a range of therapeutic areas, including antivirals, anti-inflammatory agents, and treatments for neglected tropical diseases caused by protozoa.[5][10][11]

-

Intermediate in Organic Synthesis: Beyond pharmaceuticals, it is a valuable intermediate for creating other complex heterocyclic systems, such as cinnolines or fused pyridazine derivatives. The differential reactivity of its functional groups allows for sequential, controlled modifications.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in chemical and pharmaceutical research. Its well-defined structure, characterized by the canonical SMILES C1=C(C(=CN=N1)Cl)N, provides a robust starting point for synthetic exploration. The dual functionality of its amino and chloro groups on an activated pyridazine ring offers chemists a reliable and versatile scaffold to construct novel molecules with tailored biological activities. As the demand for new, targeted therapeutics continues to grow, the importance of such foundational building blocks in the drug discovery pipeline remains critically high.

References

- This compound - AbacipharmTech-Global Chemical supplier. AbacipharmTech.

- This compound (C4H4ClN3) - PubChemLite. PubChemLite.

- 5-AMINO-3-CHLOROPYRIDAZINE | 29049-45-4 - ChemicalBook. ChemicalBook.

- 29049-45-4 Cas No. | 5-Amino-3-chloropyridazine - Apollo Scientific. Apollo Scientific.

- This compound | 53180-92-0 | DCA18092 - Biosynth. Biosynth.

- 5-AMINO-3-CHLOROPYRIDAZINE CAS#: 29049-45-4; ChemWhat Code: 13849.

- 5-Amino-3-chloro-pyridazine | C4H4ClN3 | CID 14099144 - PubChem. PubChem.

- 5-AMINO-3-CHLOROPYRIDAZINE synthesis - ChemicalBook. ChemicalBook.

- 5-AMINO-3-CHLOROPYRIDAZINE | 29049-45-4 - ChemicalBook. ChemicalBook.

- Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile - Growing Science. Growing Science.

- Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery. BOC Sciences.

- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC.

- 4-Amino-3,5-dichloropyridine - PMC - PubMed Central.

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC - NIH.

Sources

- 1. growingscience.com [growingscience.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. PubChemLite - this compound (C4H4ClN3) [pubchemlite.lcsb.uni.lu]

- 4. 5-Amino-3-chloro-pyridazine | C4H4ClN3 | CID 14099144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-AMINO-3-CHLOROPYRIDAZINE | 29049-45-4 [chemicalbook.com]

- 6. 5-AMINO-3-CHLOROPYRIDAZINE | 29049-45-4 [amp.chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. 5-AMINO-3-CHLOROPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 6-Chloropyridazin-4-amine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 6-Chloropyridazin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Given the limited availability of extensive quantitative solubility data for this specific isomer in public literature, this document establishes a robust framework for understanding and determining its solubility. We will leverage data from a closely related structural isomer, 6-Chloropyridazin-3-amine, to illustrate solubility trends and provide a detailed, field-proven experimental protocol for researchers to generate precise solubility data for 6-Chloropyridazin-4-amine in various organic solvents.

The success of a drug candidate is intrinsically linked to its physicochemical properties, with solubility being a primary determinant of its bioavailability and therapeutic efficacy.[1] For researchers in drug development, a thorough understanding of a compound's solubility profile is not merely an academic exercise; it is a critical step in lead optimization, formulation development, and ensuring the translatability of in vitro activity to in vivo effectiveness.[2]

Physicochemical Properties of 6-Chloropyridazin-4-amine

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₄H₄ClN₃ | [3] |

| Molecular Weight | 129.55 g/mol | [3][4] |

| Appearance | Crystalline solid | [5] |

| Synonyms | 4-Amino-6-chloropyridazine, 6-Chloro-4-pyridazinamine | [3] |

Illustrative Solubility Profile: A Case Study of 6-Chloropyridazin-3-amine

Table 1: Molar Fraction Solubility (x) of 6-Chloropyridazin-3-amine in Various Organic Solvents at Different Temperatures (K) [6][7]

| Temperature (K) | Methanol | Ethanol | n-Butanol | N,N-Dimethylformamide | Acetone | Cyclohexanone | Ethyl Acetate | Toluene |

| 298.15 | 0.0452 | 0.0231 | 0.0089 | 0.2451 | 0.0789 | 0.1543 | 0.0321 | 0.0056 |

| 303.15 | 0.0543 | 0.0287 | 0.0112 | 0.2789 | 0.0945 | 0.1821 | 0.0398 | 0.0071 |

| 308.15 | 0.0651 | 0.0354 | 0.0141 | 0.3156 | 0.1123 | 0.2134 | 0.0487 | 0.0089 |

| 313.15 | 0.0778 | 0.0432 | 0.0176 | 0.3554 | 0.1334 | 0.2487 | 0.0591 | 0.0112 |

| 318.15 | 0.0925 | 0.0523 | 0.0218 | 0.3987 | 0.1578 | 0.2885 | 0.0712 | 0.0140 |

| 323.15 | 0.1094 | 0.0629 | 0.0268 | 0.4458 | 0.1856 | 0.3331 | 0.0853 | 0.0174 |

| 328.15 | 0.1287 | 0.0751 | 0.0327 | 0.4971 | 0.2171 | 0.3829 | 0.1015 | 0.0215 |

| 333.15 | 0.1506 | 0.0891 | 0.0396 | 0.5529 | 0.2525 | 0.4383 | 0.1201 | 0.0264 |

| 338.15 | 0.1753 | 0.1051 | 0.0476 | 0.6136 | 0.2921 | 0.4996 | 0.1413 | 0.0321 |

| 343.55 | 0.2031 | 0.1233 | 0.0568 | 0.6795 | 0.3362 | 0.5671 | 0.1654 | 0.0388 |

Analysis of Solubility Trends:

The data reveals that the solubility of 6-Chloropyridazin-3-amine increases with rising temperature across all tested solvents, which is characteristic of an endothermic dissolution process.[6][7] The solubility is highest in polar aprotic solvents like N,N-dimethylformamide and cyclohexanone, followed by polar protic solvents like methanol and ethanol. The compound exhibits lower solubility in less polar solvents such as ethyl acetate and is sparingly soluble in nonpolar solvents like toluene. This trend suggests that the polarity and hydrogen bonding capabilities of the solvent play a crucial role in overcoming the lattice energy of the solid solute. It is highly probable that 6-Chloropyridazin-4-amine will exhibit similar solubility trends due to its comparable structural and electronic features.

Experimental Protocol for Determining Equilibrium Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8][9] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the concentration of 6-Chloropyridazin-4-amine in a saturated solution of a given organic solvent at a controlled temperature.

Materials:

-

6-Chloropyridazin-4-amine (ensure purity is high and consistent)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or other suitable glass vessels with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (0.45 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Rationale for Solvent Selection: The choice of solvents is critical for building a comprehensive solubility profile. A diverse set should be selected to cover a range of polarities and chemical functionalities, reflecting the potential environments the compound might encounter during synthesis, purification, and formulation. A recommended starting set includes:

-

Alcohols (Methanol, Ethanol): Polar, protic solvents capable of hydrogen bonding.

-

Ketones (Acetone): Polar, aprotic solvent.

-

Esters (Ethyl Acetate): Moderately polar, aprotic solvent.

-

Ethers (Tetrahydrofuran): Aprotic solvent with moderate polarity.

-

Amides (N,N-Dimethylformamide): Highly polar, aprotic solvent.

-

Halogenated Solvents (Dichloromethane): Aprotic solvent of intermediate polarity.

-

Aromatic Hydrocarbons (Toluene): Nonpolar, aprotic solvent.

Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 6-Chloropyridazin-4-amine to a series of vials. The key is to have a visible amount of undissolved solid to ensure the solution is saturated.[8]

-

Add a known volume of a specific organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Temperature control must be precise.[8]

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This extended time is crucial to ensure that true thermodynamic equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles. Adsorption of the compound to the filter should be assessed and minimized.[1]

-

-

Quantification (Chromatographic/Spectroscopic Method):

-

Calibration Curve: Prepare a series of standard solutions of 6-Chloropyridazin-4-amine of known concentrations in the solvent of interest. Generate a calibration curve by analyzing these standards using a validated HPLC or UV-Vis spectrophotometry method.[1]

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Self-Validating System and Trustworthiness:

-

Visual Confirmation: The persistent presence of excess solid at the end of the equilibration period provides visual confirmation that saturation was achieved.[8]

-

Time to Equilibrium: A preliminary experiment can be conducted where samples are taken at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has reached a plateau, thereby validating the chosen equilibration time.[10]

-

Analytical Method Validation: The HPLC or UV-Vis method used for quantification must be validated for linearity, accuracy, and precision to ensure trustworthy results.

Visualization of 6-Chloropyridazin-4-amine

Understanding the structure of 6-Chloropyridazin-4-amine is key to interpreting its solubility. The presence of the amino group and the nitrogen atoms in the pyridazine ring allows for hydrogen bonding, while the chloro-substituted aromatic ring contributes to its overall polarity and potential for other intermolecular interactions.

Caption: Chemical Structure of 6-Chloropyridazin-4-amine.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-Chloropyridazin-4-amine in organic solvents. By leveraging data from a close structural isomer, we have illustrated the likely solubility trends governed by solvent polarity and hydrogen bonding capacity. The detailed, step-by-step protocol for equilibrium solubility determination offers researchers a reliable and scientifically sound method to generate the precise data needed for critical decisions in drug development. A thorough characterization of solubility is an indispensable step toward advancing promising compounds from the laboratory to clinical applications.

References

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor. Available at: [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. WHO Technical Report Series. Available at: [Link]

-

Bergström, C. A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link]

-

Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Available at: [Link]

-

ChemBK. (n.d.). 6-chloro-4-Methylpyridazin-3-aMine. Available at: [Link]

- World Health Organization. (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series.

-

PubChem. (n.d.). 1-(6-Chloropyridazin-3-yl)piperidin-4-amine. National Center for Biotechnology Information. Available at: [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available at: [Link]

-

PubChem. (n.d.). 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. Available at: [Link]

-

International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Available at: [Link]

- Cao, X.-X., et al. (2015). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.

-

ResearchGate. (2015). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Available at: [Link]

-

IndiaMART. (n.d.). 6-Chloropyridazin-4-amine, CAS NO:29049-45-4. Available at: [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Available at: [Link]

-

Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Available at: [Link]

- Google Patents. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine.

- Cao, X.-X., et al. (2016). Correction to “Solubility of 6-Chloropyridazin-3-amine in Different Solvents”.

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. 6-chloropyridazin-4-amine - CAS:29049-45-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

A Technical Guide to the Spectral Characteristics of 5-Chloropyridazin-4-amine

Abstract

This technical guide provides an in-depth analysis of the spectral data for the heterocyclic compound 5-Chloropyridazin-4-amine (CAS No: 53180-92-0).[1][2][3] As a significant scaffold in medicinal chemistry and drug development, a thorough understanding of its spectroscopic signature is paramount for researchers in the field. This document consolidates predicted and theoretical spectral data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the structural elucidation and analytical characterization of this molecule. The methodologies for spectral acquisition and data interpretation are also detailed, providing a comprehensive resource for scientists engaged in the synthesis and application of pyridazine derivatives.

Introduction: The Significance of this compound

This compound, also known as 6-Chloropyridazin-4-amine, belongs to the pyridazine class of nitrogen-containing heterocyclic compounds.[4][5][6][7][8] The pyridazine core is a prevalent motif in a wide array of biologically active molecules, exhibiting properties that include antimicrobial, anti-inflammatory, and anticancer activities. The specific substitution pattern of an amine group at the 4-position and a chlorine atom at the 5-position makes this molecule a versatile intermediate for the synthesis of more complex drug candidates. Accurate spectral analysis is the cornerstone of chemical synthesis, ensuring the identity, purity, and structural integrity of such crucial building blocks.

Below is the chemical structure of this compound, with atoms numbered for the purpose of spectral assignment in the subsequent sections.

Figure 1: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy